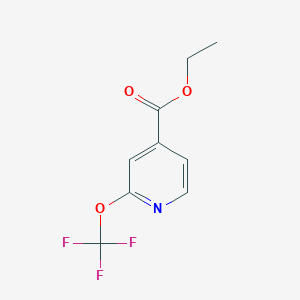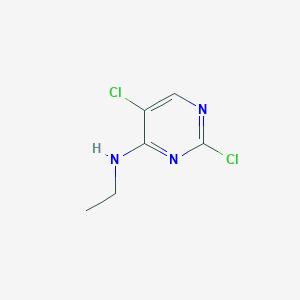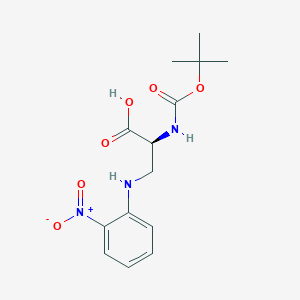
(2S)-2-tert-Butoxycarbonylamino-3-(2-nitrophenylamino)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group attached to the amino acid L-alanine. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-alanine . The nitrophenyl group can then be introduced through a nucleophilic substitution reaction using 2-nitrophenylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of free amine.
科学研究应用
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and redox reactions .
相似化合物的比较
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid
- Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 4-nitrophenyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine is unique due to the presence of both Boc and nitrophenyl groups, which confer distinct chemical properties. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and research.
属性
CAS 编号 |
175211-37-7 |
|---|---|
分子式 |
C14H19N3O6 |
分子量 |
325.32 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
InChI 键 |
YKEQILJFMVLPPY-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


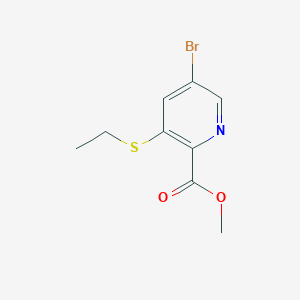
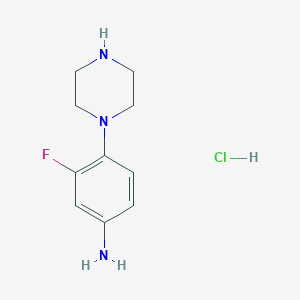
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)

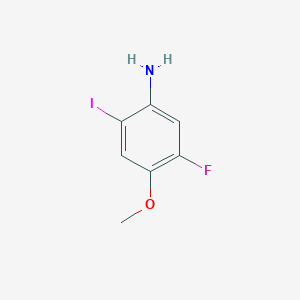
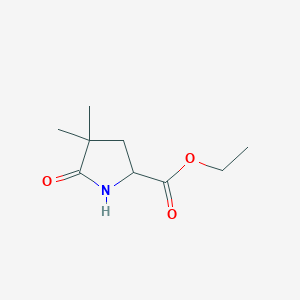
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
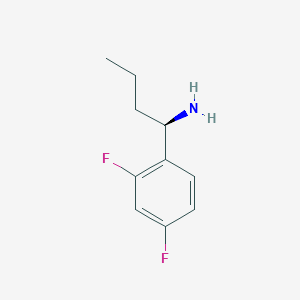

![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
